![molecular formula C28H30N4O2 B12638643 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile CAS No. 922168-68-1](/img/structure/B12638643.png)
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is a chemical compound known for its unique structure and properties. It consists of a benzene ring substituted with two diethylamino phenoxy groups and two cyano groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid.
Reduction: The nitro groups are reduced to amino groups using a reducing agent like tin(II) chloride in hydrochloric acid.
Substitution: The amino groups are then substituted with diethylamino groups using diethylamine in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile involves its interaction with molecular targets through its electronic and steric properties. The diethylamino groups can donate electrons, while the cyano groups can withdraw electrons, creating a unique electronic environment. This allows the compound to participate in various chemical reactions and interactions, including:
Electron Transfer: The compound can act as an electron donor or acceptor in redox reactions.
Molecular Interactions: It can form hydrogen bonds and π-π interactions with other molecules, influencing its reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Bis[3-(dimethylamino)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with dimethylamino groups instead of diethylamino groups.
4,5-Bis[3-(dipropylamino)phenoxy]benzene-1,2-dicarbonitrile: Similar structure but with dipropylamino groups instead of diethylamino groups.
Uniqueness
4,5-Bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile is unique due to the presence of diethylamino groups, which provide a balance of electron-donating and steric effects. This makes it particularly useful in applications requiring specific electronic properties and molecular interactions .
Propiedades
Número CAS |
922168-68-1 |
|---|---|
Fórmula molecular |
C28H30N4O2 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
4,5-bis[3-(diethylamino)phenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H30N4O2/c1-5-31(6-2)23-11-9-13-25(17-23)33-27-15-21(19-29)22(20-30)16-28(27)34-26-14-10-12-24(18-26)32(7-3)8-4/h9-18H,5-8H2,1-4H3 |
Clave InChI |
FGFZNULWXUCENE-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC(=CC=C1)OC2=C(C=C(C(=C2)C#N)C#N)OC3=CC=CC(=C3)N(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
![3-{(4S)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(3-fluorophenyl)propanamide](/img/structure/B12638578.png)
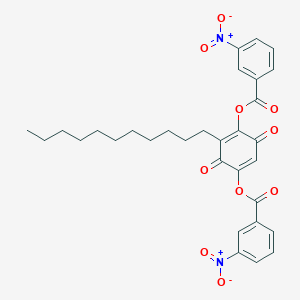

![2-([(2R,6S)-2,6-Dimethylmorpholin-4-YL]methyl)azepane oxalate](/img/structure/B12638611.png)


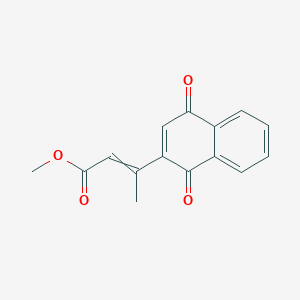
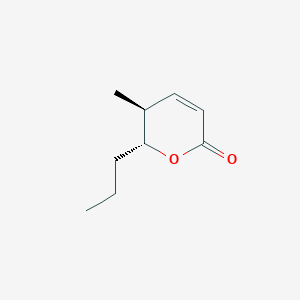


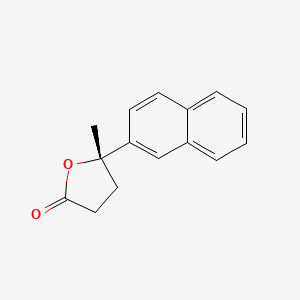
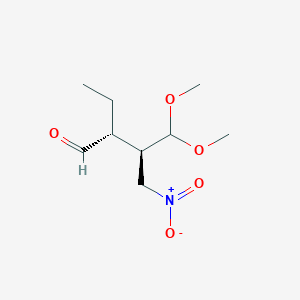
methanone](/img/structure/B12638649.png)
